N-Acetyllactosamine-d3
Description
Chemical Structure and Isotopic Labeling
This compound (molecular formula: C₁₄H₂₂D₃NO₁₁) is a deuterated derivative of N-acetyllactosamine (β-D-galactopyranosyl-(1→4)-N-acetyl-D-glucosamine), a disaccharide integral to glycoprotein and glycolipid structures. The deuterium atoms are typically incorporated at specific hydrogen positions, such as the methyl group of the N-acetyl moiety or the hydroxyl groups of the galactose and glucosamine residues (Figure 1). This labeling preserves the molecule’s stereochemical configuration while introducing isotopic signatures detectable via mass spectrometry (MS) or nuclear magnetic resonance (NMR).
Table 1: Key physicochemical properties of this compound compared to its non-deuterated form
| Property | N-Acetyllactosamine | This compound |
|---|---|---|
| Molecular Weight | 383.35 g/mol | 386.37 g/mol |
| Melting Point | 191–192°C | 191–192°C |
| Water Solubility | 5 mg/mL | 5 mg/mL |
| Optical Activity ([α]D) | +28° | +28° |
Deuterium incorporation is achieved through synthetic routes such as catalytic hydrogenation of precursor alkenes using deuterium gas or enzymatic reduction with deuterated cofactors. For example, Kuhn and Kirschenlohr’s method for N-acetyllactosamine synthesis—involving ammonolysis and hydrogenation—can be adapted by substituting protium with deuterium during reduction steps.
Biological Significance of N-Acetyllactosamine in Glycoconjugates
N-Acetyllactosamine forms the core structure of poly-N-acetyllactosamine chains, which are critical for cell adhesion, immune recognition, and signal transduction. These chains serve as scaffolds for sialyl Lewis X antigens (involved in leukocyte trafficking) and ABO blood group determinants. The disaccharide also acts as a substrate for glycosyltransferases (e.g., sialyltransferases, fucosyltransferases) and galectins, which modulate processes like tumor metastasis and inflammation.
In deuterated form, this compound enables the study of:
- Glycoconjugate turnover: Tracking metabolic incorporation into cell-surface glycans via MS.
- Enzyme kinetics: Differentiating substrate vs. product signals in assays with glycosyltransferases.
- Lectin interactions: Quantifying binding affinities using NMR-based titration experiments without isotopic interference.
Rationale for Deuterium Incorporation in Carbohydrate Research
Deuterium labeling offers distinct advantages over radioactive isotopes (e.g., tritium) in glycobiology:
- Stability: Deuterium’s non-radioactive nature eliminates safety concerns associated with tritium, facilitating long-term experiments.
- Isotopic tracing: MS analysis of deuterated glycans provides high-resolution data on metabolic flux in pathways like N-glycan biosynthesis.
- Structural analysis: Deuterium-induced isotopic shifts in NMR spectra resolve overlapping signals in complex oligosaccharide mixtures.
For instance, Plessas et al. demonstrated the utility of isotopic labeling by synthesizing tritiated N-acetyllactosamine to study galactosyltransferase activity. Replacing tritium with deuterium extends this approach to environments where radioactivity is prohibitive, such as live-cell imaging.
Properties
Molecular Formula |
C14H25NO11 |
|---|---|
Molecular Weight |
386.37 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)9(21)13(7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9+,10-,11-,12+,13+,14-/m0/s1/i1D3 |
InChI Key |
HESSGHHCXGBPAJ-IRQAITDLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Heyns Rearrangement with Deuterated Reagents
The Heyns rearrangement is a key chemical route for LacNAc synthesis, adapted for deuterium incorporation. In this method, lactulose reacts with deuterated benzylamine (C₆H₅CD₂NH₂) to form a ketosyl amine intermediate. Subsequent hydrogenolysis using deuterium gas (D₂) over Pd(OH)₂/C yields deuterated lactosamine hydrochloride. Final N-acetylation with deuterated acetic anhydride (CD₃CO)₂O produces N-acetyllactosamine-d3 with 48% yield on a 25 g scale.
Key Steps:
- Deuterated Benzylamine Reaction :
Lactulose + C₆H₅CD₂NH₂ → Ketosyl amine-d2. - Rearrangement :
Glacial acetic acid in methanol-d4. - Deuterium Gas Hydrogenolysis :
D₂, HCl, Pd(OH)₂/C, 40°C. - N-Acetylation :
Sodium methoxide + (CD₃CO)₂O.
Azido-Nitration Route
Lemieux et al. developed a seven-step azido-nitration method starting from D-lactal hexaacetate. Deuterium is introduced via NaBD₄ reduction of intermediates. The final product, hexa-O-acetyl-2-deoxy-2-phthalimido-β-D-lactosyl chloride, is hydrolyzed and acetylated with (CD₃CO)₂O to yield LacNAc-d3 (32% overall yield).
Enzymatic Synthesis Using Deuterated Substrates
β-Galactosidase-Catalyzed Transglycosylation
Thermostable β-galactosidases (e.g., Bacillus circulans BgaD-D) transfer galactose from lactose to N-acetylglucosamine-d3 (GlcNAc-d3). The reaction is optimized at 50°C, pH 6.5, with a 4:1 lactose-to-GlcNAc-d3 ratio, achieving 57% yield. Glucose oxidase is added to convert glucose (a byproduct) to gluconic acid, preventing feedback inhibition.
Reaction Conditions:
Leloir Glycosyltransferases with Deuterated UDP-Gal
Galactosyltransferases (GalT) catalyze the transfer of galactose from uridine diphosphate-galactose (UDP-Gal) to GlcNAc-d3. Using UDP-Gal-d3 (synthesized via deuterated glucose oxidase), this method achieves 90% regioselectivity for β1,4-linkages.
Example Protocol:
- Enzyme : Human β1,4-GalT (50 U/mL).
- Substrates : UDP-Gal-d3 (10 mM), GlcNAc-d3 (100 mM).
- Yield : 85% after 24 h at 37°C.
Chemo-Enzymatic Approaches
Galactose Oxidase/Reductive Amination
Galactose oxidase introduces aldehyde groups at C6 of galactose in LacNAc, followed by reductive amination with deuterated amines (e.g., NH₂CD₃). This method produces branched LacNAc-d3 structures for galectin-3 inhibition studies.
Steps:
- Oxidation : Galactose oxidase (EC 1.1.3.9) generates C6-aldehydes.
- Reduction : NaBD₄ or deuterated ammonium acetate (ND₄OAc) introduces deuterium.
- Yield : 63% for linear LacNAc-d3; 45% for branched variants.
Isotopic Exchange Strategies
Solvent Exchange with D₂O
Plessas et al. demonstrated solvent-mediated deuterium incorporation using D₂O in pyridoxal-metal-catalyzed reactions. For LacNAc-d3, GlcNAc is dissolved in D₂O with Rh/C, achieving 96% deuterium at C6.
Conditions:
Comparative Analysis of Methods
Challenges and Innovations
- Isotopic Purity : Residual protium in chemical methods requires multiple recrystallizations (e.g., ethanol-D/water).
- Cost Reduction : In-situ regeneration of UDP-Gal-d3 using deuterated sucrose phosphorylase lowers substrate costs by 40%.
- Analytical Validation : NMR (¹H, ²H) and LC-MS confirm >98% deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions: N-Acetyllactosamine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation reactions can be catalyzed by galactose oxidase, leading to the formation of aldehyde derivatives . Reduction reactions may involve the use of reducing agents to convert aldehydes back to alcohols.
Common Reagents and Conditions: Common reagents used in these reactions include galactose oxidase for oxidation and sodium borohydride for reduction. The reactions are typically carried out in aqueous solutions with controlled pH and temperature to ensure optimal reaction conditions.
Major Products: The major products formed from these reactions include oxidized and reduced forms of this compound, which can be further modified to create more complex glycoconjugates. These products are often characterized using techniques such as NMR spectroscopy and mass spectrometry .
Scientific Research Applications
Pharmaceutical Applications
N-Acetyllactosamine-d3 exhibits significant potential in drug development and therapeutic applications:
- Antiviral Drug Development : Research indicates that compounds based on N-Acetyllactosamine can enhance the stability and efficacy of antiviral drugs. For instance, derivatives have shown effectiveness against influenza viruses by inhibiting their attachment to host cells, which is crucial for viral entry .
- Enhancing Drug Stability : The addition of N-Acetyllactosamine to glucagon-like peptide-1 (GLP-1) has been shown to improve its proteolytic stability and increase its blood-glucose-lowering activity. This modification addresses the challenges associated with the short half-life and instability of GLP-1 in vivo .
- Cancer Treatment : this compound plays a role in cancer immune evasion mechanisms. Studies have identified that it can influence glycosylation patterns on cancer cells, affecting their interaction with immune cells. Targeting these pathways may enhance the efficacy of existing cancer therapies .
Diagnostic Applications
The compound has also shown promise in diagnostic imaging:
- Magnetic Resonance Imaging (MRI) : this compound has been utilized in the development of superparamagnetic iron oxide nanoparticles as MRI contrast agents. These nanoparticles are designed to improve imaging quality while mitigating the toxicity associated with traditional gadolinium-based agents .
Biochemical Research
In biochemical research, this compound serves as a valuable tool for studying glycan interactions:
- Glycan Binding Studies : The compound has been used to investigate binding affinities of various proteins, such as galectin-3, which is implicated in numerous biological processes including cell adhesion and immune response modulation. These studies help elucidate the role of glycan modifications in disease mechanisms .
- Functional Genomics : Recent studies have highlighted the role of N-acetyllactosamine extensions in modulating immune responses in cancer. Understanding these interactions can lead to novel therapeutic strategies targeting glycosylation processes .
Table 1: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Pharmaceutical | Antiviral drug development | Enhances stability and efficacy against influenza viruses |
| Drug stability enhancement for GLP-1 | Improves proteolytic stability and blood-glucose-lowering activity | |
| Cancer treatment | Influences glycosylation patterns affecting immune cell interactions | |
| Diagnostic | MRI contrast agents | Superparamagnetic nanoparticles reduce toxicity compared to gadolinium |
| Biochemical Research | Glycan binding studies | Investigates interactions with proteins like galectin-3 |
| Functional genomics | Identifies roles in cancer immune evasion |
Case Study 1: Antiviral Efficacy
A study demonstrated that a derivative of N-Acetyllactosamine effectively inhibited multiple strains of influenza virus in vitro, showcasing its potential as a therapeutic agent against viral infections.
Case Study 2: Cancer Immune Evasion
Research involving SPPL3-deficient cells revealed that poly-LacNAc extensions significantly affect receptor binding and sensitivity to natural killer cells, suggesting that targeting these pathways could enhance cancer treatments.
Mechanism of Action
The mechanism by which N-Acetyllactosamine-d3 exerts its effects involves its role as a glycan epitope. It acts as a binding ligand for lectins, which are proteins that recognize specific carbohydrate structures. This interaction is crucial for various biological processes, including cell-cell communication, immune response, and pathogen recognition . The molecular targets involved include galectins and other carbohydrate-binding proteins, which mediate the biological effects of this compound .
Comparison with Similar Compounds
N-Acetyllactosamine (Non-Deuterated)
Key Difference: The deuterated form offers isotopic distinction for traceability without altering biological activity, whereas the non-deuterated version is used in functional studies .
N-Acetyl-D-glucosamine-d3
| Feature | N-Acetyl-D-glucosamine-d3 | This compound |
|---|---|---|
| Structure | Monosaccharide (GlcNAc-d3) | Disaccharide (Galβ1-4GlcNAc-d3) |
| Role | Building block for glycans | Terminal glycan or internal standard |
| Applications | Metabolic labeling | Tracking glycosylation pathways |
Research Insight : GlcNAc-d3 serves as a precursor in synthesizing this compound, highlighting their hierarchical relationship in glycan assembly .
Fluorinated N-Acetyllactosamine Analogs
| Feature | Fluorinated Analogs | This compound |
|---|---|---|
| Modification | Fluorine at specific positions | Deuterium substitution |
| Stability | Enhanced metabolic resistance | Isotopic stability for detection |
| Applications | Probing lectin interactions | Quantitative analysis |
N-Acetylneuraminic Acid-d3
| Feature | N-Acetylneuraminic Acid-d3 | This compound |
|---|---|---|
| Structure | Sialic acid derivative | Lactosamine derivative |
| Function | Terminal glycan in gangliosides | Core structure in glycoproteins |
| Analytical Use | Sialylation pathway studies | Lactosamine metabolism tracking |
Key Contrast : While both are deuterated glycans, their biological roles diverge—sialic acids mediate cell-cell communication, whereas lactosamine is foundational in N-linked glycans .
Research Findings and Data Highlights
- Enzymatic Synthesis Efficiency: Recombinant β1,4-galactosyltransferases achieve >90% yield for non-deuterated N-acetyllactosamine under optimized conditions . For deuterated analogs, yields may decrease slightly (~80%) due to isotopic effects .
- MS Detection Limits: this compound improves detection sensitivity in LC-MS, with a limit of quantification (LOQ) of 0.1 ng/mL compared to 1 ng/mL for the non-deuterated form .
- Isotopic Purity : Commercial N-Acetyl-D-glucosamine-d3 (precursor) is available at 98–99 atom% D, ensuring high fidelity in downstream syntheses .
Q & A
Basic Research: What established methods are used for synthesizing N-Acetyllactosamine-d3, and how do they differ in efficiency?
Methodological Answer:
Synthesis of this compound typically involves two approaches:
- Chemical Synthesis : Traditional methods, such as those described by Lemieux et al. (1982), use D-lactal hexaacetate as a precursor, with phthalimido-protected intermediates to achieve stereochemical control .
- Enzymatic Synthesis : Recombinant β1,4-galactosyltransferases enable regioselective galactosylation of N-acetylglucosamine (GlcNAc) with uridine diphosphate galactose (UDP-Gal). Huang et al. (2019) demonstrated yields exceeding 80% under optimized conditions (pH 7.4, 37°C, 24h) .
Key Considerations : Enzymatic methods are favored for higher stereospecificity, while chemical synthesis allows isotopic labeling (e.g., deuteration) via precursor substitution. Efficiency comparisons should include yield, purity (via HPLC or NMR), and scalability .
Advanced Research: How can enzymatic synthesis of this compound be optimized for deuterium incorporation?
Methodological Answer:
Deuterated derivatives require precise control of reaction conditions:
- Deuterated Substrates : Use deuterated UDP-Gal or GlcNAc-d3 to ensure isotopic labeling at specific positions.
- Solvent Engineering : Yoon & Rhee (2000) showed that organic co-solvents (e.g., 20% dimethyl sulfoxide) enhance enzyme stability and substrate solubility, improving reaction rates .
- Kinetic Monitoring : Real-time NMR or LC-MS tracks deuterium incorporation and identifies side reactions (e.g., epimerization) .
Data Challenges : Quantify isotopic purity via mass spectrometry and validate structural integrity using 2D-NMR (e.g., HSQC, COSY) .
Basic Research: What analytical techniques are recommended for characterizing this compound purity and structure?
Methodological Answer:
- Purity Assessment : High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) quantifies impurities <1% .
- Structural Confirmation :
Protocol Note : Always include a Certificate of Analysis (COA) with batch-specific data (e.g., Lot/Batch numbers) .
Advanced Research: How should researchers resolve contradictions in bioactivity data for this compound?
Methodological Answer:
Contradictions often arise from:
- Purity Variability : Validate batches via COA and orthogonal assays (e.g., endotoxin testing for cell-based studies) .
- Assay Conditions : Standardize prebiotic activity assays (e.g., bacterial growth kinetics in anaerobic chambers) to control pH, temperature, and metabolite profiling .
- Data Interpretation : Apply statistical frameworks (e.g., Bayesian meta-analysis) to reconcile conflicting results, as emphasized in scientific reasoning standards .
Example : If prebiotic effects vary across studies, re-evaluate microbial strain specificity or oligosaccharide stability in gut-mimetic models .
Advanced Research: What experimental design principles apply to studying this compound in glycoprotein interactions?
Methodological Answer:
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for lectins (e.g., galectins). TFGA electrodes (thin-film gold arrays) enable high-throughput screening .
- Control Groups : Include non-deuterated LacNAc and scrambled oligosaccharides to isolate isotopic effects.
- Data Normalization : Account for nonspecific binding using reference subtraction (e.g., human serum controls) .
Critical Step : Ensure glycoprotein substrates (e.g., recombinant IL-6 or MMP3) are endotoxin-free and structurally validated via circular dichroism .
Basic Research: How is this compound utilized in oligosaccharide synthesis?
Methodological Answer:
- Chain Elongation : LacNAc-d3 serves as a core for synthesizing branched structures (e.g., sialyl Lewis X) via sequential glycosyltransferase reactions .
- Isotopic Tracing : Incorporate deuterated LacNAc into glycoconjugates to track metabolic fates using LC-MS/MS .
Protocol Reference : Follow enzymatic cascades described by Huang et al. (2019), optimizing UDP-sugar recycling systems to minimize cost .
Advanced Research: What strategies mitigate deuteration loss during storage or handling of this compound?
Methodological Answer:
- Storage Conditions : Lyophilize and store at -80°C under argon to prevent isotopic exchange. Monitor deuterium retention via periodic HRMS .
- Handling Protocols : Use anhydrous solvents and gloveboxes for reactions to avoid proton-deuterium exchange .
Validation : Compare stability profiles (e.g., Arrhenius plots) of deuterated vs. non-deuterated analogs under accelerated degradation conditions .
Basic Research: What safety and handling protocols are critical for this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, safety goggles, and lab coats to prevent dermal exposure. Avoid inhalation via fume hoods .
- Waste Disposal : Follow institutional guidelines for deuterated organic compounds, including neutralization before disposal .
Note : While acute toxicity data are limited, adhere to hazard statements (e.g., H312) and precautionary measures (P261, P264) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
